Scopoline

Übersicht

Beschreibung

Es ist weithin bekannt für seine anticholinergen Eigenschaften und wurde in der Medizin eingesetzt, um Reisekrankheit, postoperative Übelkeit und Erbrechen zu behandeln .

Herstellungsmethoden

Synthesewege und Reaktionsbedingungen

Scopolin kann auf verschiedene Weise synthetisiert werden. Ein üblicher Ansatz beinhaltet die Extraktion aus Pflanzen wie Duboisia myoporoides und Duboisia leichhardtii . Das Verfahren umfasst in der Regel die folgenden Schritte:

Extraktion: Das Pflanzenmaterial wird einer Lösungsmittelextraktion mit Lösungsmitteln wie Methanol oder Ethanol unterzogen.

Reinigung: Der Rohextrakt wird mit Techniken wie Kristallisation oder Chromatographie gereinigt.

Chemische Modifikation: Der gereinigte Extrakt kann weiteren chemischen Modifikationen unterzogen werden, um seine Reinheit und Ausbeute zu verbessern.

Industrielle Produktionsmethoden

Die industrielle Produktion von Scopolin beinhaltet oft den großflächigen Anbau von Pflanzen, die reich an Tropanalkaloiden sind. Die extrahierten Alkaloide werden dann chemischen Prozessen unterzogen, um Scopolin zu isolieren. Fortgeschrittene Techniken wie die magnetisch induzierte Kristallisation wurden eingesetzt, um die Effizienz und Reinheit des Endprodukts zu verbessern .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Scopoline can be synthesized through various methods. One common approach involves the extraction from plants like Duboisia myoporoides and Duboisia leichhardtii . The process typically includes the following steps:

Extraction: The plant material is subjected to solvent extraction using solvents like methanol or ethanol.

Purification: The crude extract is purified using techniques such as crystallization or chromatography.

Chemical Modification: The purified extract may undergo further chemical modifications to enhance its purity and yield.

Industrial Production Methods

Industrial production of this compound often involves large-scale cultivation of plants rich in tropane alkaloids. The extracted alkaloids are then subjected to chemical processes to isolate this compound. Advanced techniques like magnetic field-induced crystallization have been employed to improve the efficiency and purity of the final product .

Analyse Chemischer Reaktionen

Arten von Reaktionen

Scopolin durchläuft verschiedene chemische Reaktionen, darunter:

Oxidation: Scopolin kann zu Scopin oxidiert werden.

Reduktion: Reduktionsreaktionen können Scopolin in seine reduzierten Formen umwandeln.

Substitution: Scopolin kann Substitutionsreaktionen eingehen, bei denen funktionelle Gruppen durch andere Gruppen ersetzt werden.

Häufige Reagenzien und Bedingungen

Oxidationsmittel: Wasserstoffperoxid, Kaliumpermanganat.

Reduktionsmittel: Natriumborhydrid, Lithiumaluminiumhydrid.

Substitutionsreagenzien: Halogene, Alkylierungsmittel.

Hauptprodukte

Scopin: Durch Oxidation gebildet.

Reduziertes Scopolin: Durch Reduktionsreaktionen gebildet.

Wissenschaftliche Forschungsanwendungen

Scopolin hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:

Chemie: Als Vorläufer für die Synthese anderer Tropanalkaloide verwendet.

Biologie: Untersucht wegen seiner Auswirkungen auf das Nervensystem und seines Potenzials als neuroprotektives Mittel.

Medizin: Wird zur Behandlung von Reisekrankheit, postoperativer Übelkeit und Erbrechen verwendet.

Industrie: Einsatz bei der Herstellung von Arzneimitteln und als Substrat für semisynthetische Arzneimittel.

Wirkmechanismus

Scopolin übt seine Wirkungen aus, indem es als kompetitiver Antagonist an muskarinischen Acetylcholinrezeptoren wirkt. Diese Wirkung blockiert die Wirkungen von Acetylcholin im zentralen und peripheren Nervensystem, was zu seinen anticholinergen Wirkungen führt . Die primären molekularen Ziele sind die muskarinischen Rezeptoren, die an verschiedenen physiologischen Prozessen beteiligt sind, wie z. B. der Kontraktion der glatten Muskulatur und der Drüsensekretion .

Wirkmechanismus

Scopoline exerts its effects by acting as a competitive antagonist at muscarinic acetylcholine receptors. This action blocks the effects of acetylcholine in the central and peripheral nervous systems, leading to its anticholinergic effects . The primary molecular targets are the muscarinic receptors, which are involved in various physiological processes such as smooth muscle contraction and glandular secretion .

Vergleich Mit ähnlichen Verbindungen

Scopolin wird oft mit anderen Tropanalkaloiden wie Atropin und Hyoscyamin verglichen. Obwohl alle drei Verbindungen ähnliche anticholinerge Eigenschaften aufweisen, ist Scopolin einzigartig in seiner Fähigkeit, die Blut-Hirn-Schranke leichter zu durchdringen, was zu seinen ausgeprägten Wirkungen auf das zentrale Nervensystem führt . Dies macht Scopolin besonders wirksam bei der Behandlung von Reisekrankheit und postoperativer Übelkeit .

Ähnliche Verbindungen

Atropin: Ein weiteres Tropanalkaloid mit anticholinergen Eigenschaften, aber geringerer Penetration des zentralen Nervensystems.

Hyoscyamin: Ähnlich wie Scopolin, aber mit unterschiedlichen pharmakokinetischen Eigenschaften.

Eigenschaften

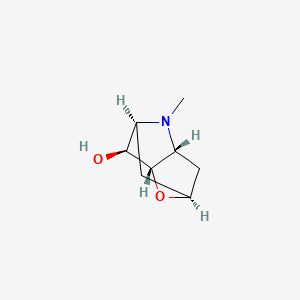

IUPAC Name |

(1S,3S,4S,5S,7R)-6-methyl-2-oxa-6-azatricyclo[3.3.1.03,7]nonan-4-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13NO2/c1-9-5-2-4-3-6(9)8(11-4)7(5)10/h4-8,10H,2-3H2,1H3/t4-,5-,6+,7-,8-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MEGPURSNXMUDAE-RLMOJYMMSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2CC3CC1C(C2O)O3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1[C@H]2C[C@H]3C[C@@H]1[C@@H]([C@H]2O)O3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501032332 | |

| Record name | Scopoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501032332 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

155.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

487-27-4 | |

| Record name | Oscine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=487-27-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Scopoline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000487274 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Scopoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501032332 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Scopoline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.960 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | SCOPOLINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UGW80D8GKZ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

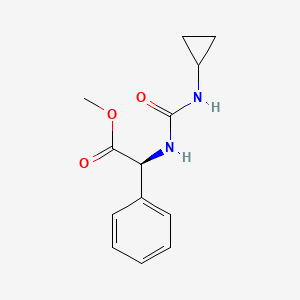

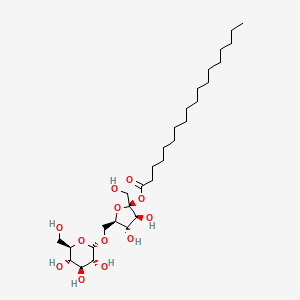

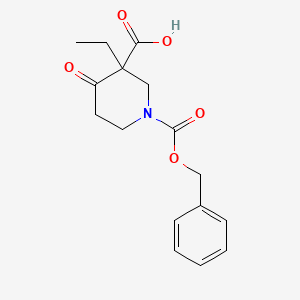

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![sodium;3-(4-ethoxyphenyl)-7-oxo-2-sulfanylidene-4H-[1,3]thiazolo[4,5-d]pyrimidine-5-thiolate](/img/structure/B7933813.png)

![calcium;3-[[(2R)-2,4-dihydroxy-3,3-dimethylbutanoyl]amino]propanoate;3-[[(2S)-2,4-dihydroxy-3,3-dimethylbutanoyl]amino]propanoate](/img/structure/B7933826.png)

![1-(3-fluorobenzyl)-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide](/img/structure/B7933834.png)

![{[3-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-oxo-4H-chromen-7-yl]oxy}acetic acid](/img/structure/B7933850.png)

![4-(2-(5-methyl-1H-benzo[d]imidazol-2-yl)ethyl)aniline dihydrochloride](/img/structure/B7933865.png)

![potassium;(2R)-2-(4-hydroxyphenyl)-2-[[(E)-4-methoxy-4-oxobut-2-en-2-yl]amino]acetate](/img/structure/B7933888.png)

![tert-butyl 2-[(4R)-6-[2-[2-(4-fluorophenyl)-3-phenyl-4-(phenylcarbamoyl)-5-propan-2-ylpyrrol-1-yl]ethyl]-2,2-dimethyl-1,3-dioxan-4-yl]acetate](/img/structure/B7933896.png)

![2-((5-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-10,11-dihydro-5H-dibenzo[a,d][7]annulen-2-yl)oxy)acetic acid](/img/structure/B7933924.png)